molecular formula C20H22N4O3S2 B3007793 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034532-95-9

3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B3007793
CAS No.: 2034532-95-9
M. Wt: 430.54
InChI Key: JDLYTMRVDJWWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic molecule featuring a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused to a piperidin-4-yl group. The piperidine moiety is further substituted with a sulfonyl-linked 5,6,7,8-tetrahydronaphthalen-2-yl ring.

Properties

IUPAC Name

3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c25-20-19-18(9-12-28-19)21-22-24(20)16-7-10-23(11-8-16)29(26,27)17-6-5-14-3-1-2-4-15(14)13-17/h5-6,9,12-13,16H,1-4,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLYTMRVDJWWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of a tetrahydronaphthalene-sulfonyl-piperidine side chain and a thienotriazinone core. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Pharmacological Relevance
Target Compound Thieno[3,2-d][1,2,3]triazin-4-one 5,6,7,8-Tetrahydronaphthalen-2-yl-sulfonyl-piperidin-4-yl ~470 (estimated) Kinase inhibition, CNS targets
3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]triazin-4-one Thieno[2,3-d]triazin-4-one 4-Methylpiperidin-1-yl-oxoethyl, tetrahydrobenzo[b]thiophene 399.5 Unknown (structural analog)
5,6-Dimethyl-3-phenyl-2-(2-piperidin-1-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one Piperidinylethylsulfanyl, phenyl, 5,6-dimethyl 439.6 Anticancer, antimicrobial
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone (400863-71-0) Tetrahydrothienoquinoline Piperidin-1-yl-methanone, amino group 355.5 Kinase or enzyme modulation
3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one (618427-79-5) Thieno[2,3-d]pyrimidin-4-one Naphthalen-1-ylmethylthio, ethyl, 5,6-dimethyl 423.6 Antiproliferative activity

Key Differences and Implications

Core Heterocycle: The target compound’s thieno[3,2-d][1,2,3]triazin-4-one core is distinct from the pyrimidin-4-one or quinoline cores in analogs .

Sulfonyl vs. Thio/Sulfanyl Linkers : The sulfonyl group in the target compound may improve solubility and metabolic stability compared to thioether-linked analogs (e.g., ), though at the cost of increased molecular weight.

Tetrahydronaphthalene vs. Aromatic Substituents : The 5,6,7,8-tetrahydronaphthalen-2-yl group provides partial saturation, balancing lipophilicity and rigidity, unlike fully aromatic naphthalene or phenyl groups in analogs . This could influence blood-brain barrier penetration or receptor binding kinetics.

Piperidine Positioning: The piperidin-4-yl group in the target compound is directly attached to the triazinone core, whereas analogs feature piperidine as part of side chains (e.g., ). This may alter steric interactions in target binding pockets.

Research Findings and Methodological Considerations

  • Structural Similarity vs. For example, replacing the sulfonyl group in the target compound with a thioether (as in ) could reduce electronegativity, affecting interactions with charged residues in enzymatic active sites.
  • Synthetic Challenges: The synthesis of the target compound likely requires multi-step protocols involving sulfonylation of piperidine intermediates and heterocycle formation, akin to methods described for triazinones in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.